molecular formula C10H14N2O2 B13939123 2-Ethylamino-6-methyl-isonicotinic acid methyl ester

2-Ethylamino-6-methyl-isonicotinic acid methyl ester

Katalognummer: B13939123
Molekulargewicht: 194.23 g/mol
InChI-Schlüssel: KOZKXZKKALKBLN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethylamino-6-methyl-isonicotinic acid methyl ester is a chemical compound that belongs to the class of isonicotinic acid derivatives It is characterized by the presence of an ethylamino group and a methyl group attached to the isonicotinic acid core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylamino-6-methyl-isonicotinic acid methyl ester typically involves the esterification of isonicotinic acid derivatives. One common method includes the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the methyl ester. The ethylamino group can be introduced through a subsequent reaction with ethylamine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and quality control to ensure the final product meets the required specifications. Advanced techniques such as continuous flow synthesis may be employed to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

2-Ethylamino-6-methyl-isonicotinic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines.

Wissenschaftliche Forschungsanwendungen

2-Ethylamino-6-methyl-isonicotinic acid methyl ester has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Ethylamino-6-methyl-isonicotinic acid methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Isonicotinic acid methyl ester
  • 2-Amino-isonicotinic acid ethyl ester
  • Methyl nicotinate

Comparison

Compared to similar compounds, 2-Ethylamino-6-methyl-isonicotinic acid methyl ester is unique due to the presence of both an ethylamino group and a methyl group. This structural difference can result in distinct chemical properties and biological activities, making it a valuable compound for specific research applications .

Eigenschaften

Molekularformel

C10H14N2O2

Molekulargewicht

194.23 g/mol

IUPAC-Name

methyl 2-(ethylamino)-6-methylpyridine-4-carboxylate

InChI

InChI=1S/C10H14N2O2/c1-4-11-9-6-8(10(13)14-3)5-7(2)12-9/h5-6H,4H2,1-3H3,(H,11,12)

InChI-Schlüssel

KOZKXZKKALKBLN-UHFFFAOYSA-N

Kanonische SMILES

CCNC1=NC(=CC(=C1)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.